

# Spectroscopic Data of Isononyl Acetate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Isononyl acetate

CAS No.: 40379-24-6

Cat. No.: B040815

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## Introduction

**Isononyl acetate** is a branched-chain ester recognized for its characteristic fruity, floral, and woody aroma.[1] This colorless liquid, with the molecular formula  $C_{11}H_{22}O_2$ , is a key component in the fragrance and flavor industries, finding application in perfumes, cosmetics, and various scented household products.[2] The structural elucidation and quality assurance of **isononyl acetate** are critically dependent on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the spectroscopic data of **isononyl acetate**. As experimental spectra are not readily available in the public domain, this guide will utilize predicted data and established principles of spectroscopic interpretation for esters to provide a comprehensive understanding of its structural characterization. The focus will be on the causality behind the spectral features and the logic of their interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

## Molecular Structure of Isononyl Acetate

**Isononyl acetate** is an ester formed from isononyl alcohol and acetic acid.[1] The "isononyl" group is a nine-carbon branched alkyl chain. While several isomers exist, a common structure is 7-methyloctyl acetate. This guide will focus on this representative isomer.

Caption: Molecular structure of 7-methyloctyl acetate, a common isomer of **isononyl acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **isononyl acetate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information for structural confirmation.

### Experimental Protocol: NMR Data Acquisition

Sample Preparation:

- A solution of **isononyl acetate** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ), which is NMR-inactive.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ( $\delta = 0.00$  ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- $^1\text{H}$  NMR: A standard single-pulse experiment is performed. Key parameters include a  $90^\circ$  pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of  $^{13}\text{C}$ .

### $^1\text{H}$ NMR Spectroscopy of Isononyl Acetate (Predicted)

The  $^1\text{H}$  NMR spectrum of **isononyl acetate** is predicted to show distinct signals corresponding to the different proton environments in the molecule.

Predicted  $^1\text{H}$  NMR Data for 7-Methyloctyl Acetate

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.05	Triplet	2H	-O-CH <sub>2</sub> -
~2.04	Singlet	3H	-C(=O)-CH <sub>3</sub>
~1.60	Multiplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.50	Multiplet	1H	-CH-(CH <sub>3</sub> ) <sub>2</sub>
~1.28	Multiplet	8H	-(CH <sub>2</sub> ) <sub>4</sub> -
~0.86	Doublet	6H	-CH-(CH <sub>3</sub> ) <sub>2</sub>

Interpretation of the  $^1\text{H}$  NMR Spectrum:

- Downfield Region ( $\delta > 3.0$  ppm): The triplet at approximately 4.05 ppm is characteristic of the methylene protons (-O-CH<sub>2</sub>-) directly attached to the ester oxygen. The electronegativity of the oxygen atom deshields these protons, causing them to resonate downfield. The triplet multiplicity arises from coupling to the adjacent methylene group.
- Mid-Field Region ( $\delta$  2.0-2.5 ppm): The singlet at around 2.04 ppm is a key diagnostic peak for the acetyl group protons (-C(=O)-CH<sub>3</sub>).<sup>[3]</sup> These protons are deshielded by the adjacent carbonyl group and appear as a singlet because they have no neighboring protons to couple with.
- Upfield Region ( $\delta < 2.0$  ppm): The remaining signals correspond to the protons of the isononyl alkyl chain. The multiplets between 1.28 and 1.60 ppm represent the various methylene groups in the chain. The multiplet at approximately 1.50 ppm is assigned to the methine proton (-CH-(CH<sub>3</sub>)<sub>2</sub>). The doublet at around 0.86 ppm, with an integration of 6H, is characteristic of the two equivalent methyl groups of the isopropyl moiety at the end of the chain.<sup>[4]</sup>

## <sup>13</sup>C NMR Spectroscopy of Isononyl Acetate (Predicted)

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted <sup>13</sup>C NMR Data for 7-Methyloctyl Acetate

Chemical Shift (δ, ppm)	Assignment
~171.1	C=O
~64.4	-O-CH <sub>2</sub> -
~38.9	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~35.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~29.2	-CH <sub>2</sub> -
~28.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~25.5	-CH <sub>2</sub> -
~22.7	-CH(CH <sub>3</sub> ) <sub>2</sub>
~21.0	-C(=O)-CH <sub>3</sub>

Interpretation of the <sup>13</sup>C NMR Spectrum:

- **Carbonyl Carbon:** The signal at approximately 171.1 ppm is characteristic of the ester carbonyl carbon (C=O).<sup>[5]</sup> This carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another.
- **Alkoxy Carbon:** The carbon at around 64.4 ppm corresponds to the methylene carbon directly bonded to the ester oxygen (-O-CH<sub>2</sub>-).
- **Alkyl Carbons:** The remaining signals in the upfield region (δ < 40 ppm) are attributed to the carbons of the isononyl chain. The chemical shifts are influenced by their position relative to the ester group and the branching at the end of the chain. The carbon of the acetyl methyl group (-C(=O)-CH<sub>3</sub>) is expected around 21.0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

### Experimental Protocol: IR Data Acquisition

Sample Preparation:

- Neat Liquid: A drop of neat **isononyl acetate** can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solution: Alternatively, a dilute solution of **isononyl acetate** in a suitable solvent (e.g., carbon tetrachloride, CCl<sub>4</sub>) can be prepared and placed in a liquid sample cell.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- A background spectrum of the empty sample holder (or the solvent) is first recorded.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is presented as percent transmittance versus wavenumber (cm<sup>-1</sup>).

### IR Spectrum of Isononyl Acetate

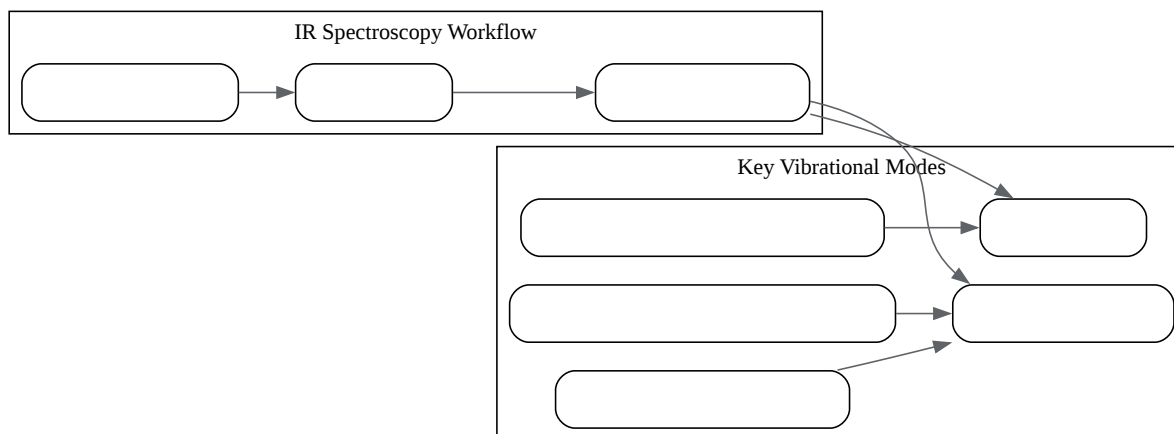
The IR spectrum of **isononyl acetate** is dominated by characteristic absorptions of the ester functional group and the alkyl chain.

Characteristic IR Absorption Bands for **Isononyl Acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-2850	Strong	C-H stretching (alkyl)
~1740	Strong, Sharp	C=O stretching (ester)
~1465 and ~1375	Medium	C-H bending (alkyl)
~1240	Strong	C-O stretching (ester, acyl-oxygen)
~1040	Strong	C-O stretching (ester, alkyl-oxygen)

#### Interpretation of the IR Spectrum:

- C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of **isononyl acetate** is the strong, sharp absorption at approximately 1740 cm<sup>-1</sup>. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester.<sup>[6][7][8]</sup>
- C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations. The band around 1240 cm<sup>-1</sup> is due to the stretching of the C-O bond between the carbonyl carbon and the oxygen atom. The band around 1040 cm<sup>-1</sup> corresponds to the stretching of the C-O bond between the oxygen atom and the alkyl group.<sup>[8][9]</sup>
- C-H Stretches and Bends: The strong absorptions in the 2950-2850 cm<sup>-1</sup> region are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the isononyl and acetyl moieties.<sup>[10]</sup> The medium intensity bands at ~1465 cm<sup>-1</sup> and ~1375 cm<sup>-1</sup> are due to C-H bending vibrations.



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Caption: Workflow for the analysis of **isononyl acetate** by IR spectroscopy.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

## Experimental Protocol: MS Data Acquisition

Sample Introduction:

- A small amount of **isononyl acetate** is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.

Ionization:

- Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

#### Mass Analysis:

- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

#### Detection:

- An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio ( $m/z$ ).

## Mass Spectrum of Isononyl Acetate

The mass spectrum of **isononyl acetate** is expected to show a molecular ion peak ( $M^+$ ) and several characteristic fragment ions. The molecular weight of **isononyl acetate** ( $C_{11}H_{22}O_2$ ) is 186.29 g/mol .[\[11\]](#)[\[12\]](#)

#### Predicted Fragmentation Pattern for 7-Methyloctyl Acetate

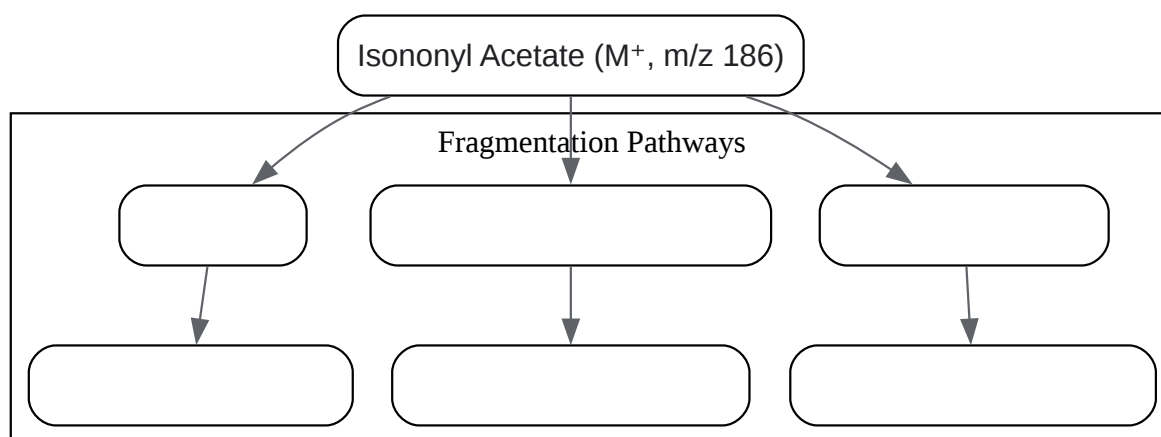
$m/z$	Proposed Fragment	Fragmentation Pathway
186	$[C_{11}H_{22}O_2]^+$	Molecular Ion ( $M^+$ )
126	$[C_9H_{18}]^+$	Loss of acetic acid ( $CH_3COOH$ )
87	$[C_4H_7O_2]^+$	McLafferty Rearrangement
71	$[C_4H_7O]^+$	$\alpha$ -cleavage
43	$[CH_3CO]^+$	$\alpha$ -cleavage (Acylium ion)

#### Interpretation of the Mass Spectrum:

- Molecular Ion ( $M^+$ ):** The molecular ion peak at  $m/z$  186 would confirm the molecular weight of the compound. However, for long-chain esters, the molecular ion peak can be weak or even absent.[\[13\]](#)
- $\alpha$ -Cleavage:** This is a common fragmentation pathway for esters where the bond adjacent to the carbonyl group is cleaved.[\[14\]](#)[\[15\]](#) Cleavage on the acyl side results in the formation of a

stable acylium ion at  $m/z$  43 ( $[\text{CH}_3\text{CO}]^+$ ), which is often a prominent peak. Cleavage on the alkyl side can also occur.

- McLafferty Rearrangement: This is another characteristic fragmentation for esters with a sufficiently long alkyl chain containing a  $\gamma$ -hydrogen.[14] It involves the transfer of a  $\gamma$ -hydrogen to the carbonyl oxygen, followed by the cleavage of the  $\alpha$ - $\beta$  carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. For **isononyl acetate**, this can lead to a fragment at  $m/z$  87.
- Loss of a Neutral Molecule: The loss of a neutral molecule of acetic acid (60 Da) from the molecular ion can lead to a fragment at  $m/z$  126.



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Caption: Key fragmentation pathways for **isononyl acetate** in mass spectrometry.

## Conclusion

The comprehensive analysis of **isononyl acetate** using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. While experimental spectra are not always publicly accessible, a thorough understanding of the principles of spectroscopic interpretation allows for the reliable prediction and analysis of its spectral data. The characteristic signals in  $^1\text{H}$  and  $^{13}\text{C}$  NMR, the distinct absorption bands in IR, and the predictable fragmentation patterns in MS collectively serve as a spectroscopic fingerprint for

**isononyl acetate**, ensuring its correct identification and quality for its widespread applications in the fragrance and flavor industries.

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